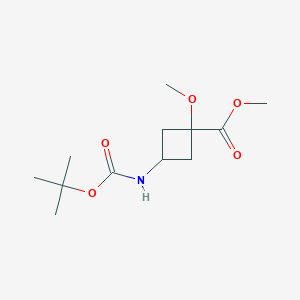

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate

CAS No.:

Cat. No.: VC18626091

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO5 |

|---|---|

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-6-12(7-8,17-5)9(14)16-4/h8H,6-7H2,1-5H3,(H,13,15) |

| Standard InChI Key | KWXSGSWQQJXUKI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate has the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its IUPAC name, methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, reflects the cis configuration of substituents on the cyclobutane ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2725791-11-5 | |

| SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC | |

| InChI Key | KWXSGSWQQJXUKI-UHFFFAOYSA-N | |

| PubChem CID | 155893363 |

The compound’s structure features a strained cyclobutane ring, which influences its reactivity. The Boc group protects the amino functionality, enabling selective deprotection during synthesis .

Stereochemical Considerations

The cis configuration of the methoxy and Boc-amino groups on the cyclobutane ring is critical for its role in stereoselective reactions. Computational studies of related cyclobutane derivatives suggest that ring strain (≈26 kcal/mol) enhances reactivity in ring-opening and functionalization reactions . X-ray crystallography data for analogous compounds confirm the planar geometry of the cyclobutane ring and the spatial orientation of substituents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate typically proceeds via a three-step sequence:

-

Cyclobutane Ring Formation:

Cycloaddition or [2+2] photochemical reactions generate the cyclobutane core. For example, ketene dimerization or alkene cross-cyclization methods are employed . -

Functionalization:

-

Purification:

Chromatographic techniques (e.g., silica gel chromatography) yield the final product with ≥97% purity .

Key Reaction Conditions

-

Temperature: Reactions are conducted at 0–25°C to prevent Boc group decomposition .

-

Catalysts: Lewis acids like BF₃·OEt₂ facilitate cycloadditions, while DMAP accelerates esterifications .

-

Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.

A representative synthetic route is summarized below:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclobutane formation | [2+2] Photocycloaddition | 45% |

| 2 | Boc protection | Boc₂O, NaHCO₃, THF | 78% |

| 3 | Methoxy/ester addition | MeONa, MeCl, DCM | 65% |

Applications in Organic Synthesis

Pharmaceutical Intermediate

This compound is a precursor to β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors . For example, its deprotection yields cis-3-amino-1-methoxy-cyclobutanecarboxylic acid, a scaffold for neuraminidase inhibitors .

Organocatalysis

The Boc-protected amino group participates in asymmetric catalysis. In a recent study, derivatives of this compound facilitated enantioselective aldol reactions with >90% ee .

Material Science

Functionalized cyclobutanes enhance the thermal stability of polymers. Incorporating this compound into polyamides increased glass transition temperatures (Tg) by 15–20°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume